Sulfisomidine
Overview
Description
Sulfaisodimidine (chemical formula:
C12H14N4O2S
) belongs to the class of sulfonamide antibacterial agents. It has been studied for the treatment of urinary tract infections since the 1950s, although its official approval status remains unclear . Structurally, it closely resembles sulfadimidine.Mechanism of Action
Target of Action
Sulfisomidin, a member of the sulfonamides family, primarily targets an enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folate, a nutrient essential for fungal survival .
Mode of Action
Sulfisomidin interacts with its target by binding to dihydropteroate synthase, thereby inhibiting the enzyme . This interaction hinders the synthesis of folate, leading to an accumulation of dihydropteroic acid, which is toxic to fungi .
Biochemical Pathways
The primary biochemical pathway affected by Sulfisomidin is the folate synthesis pathway . By inhibiting dihydropteroate synthase, Sulfisomidin disrupts this pathway, leading to the accumulation of dihydropteroic acid . This accumulation proves toxic to fungi, inducing cell death and effectively halting the progression of fungal infections .
Result of Action
The primary molecular and cellular effect of Sulfisomidin’s action is the induction of cell death in fungi . By disrupting folate synthesis and causing the accumulation of toxic dihydropteroic acid, Sulfisomidin leads to the demise of the fungal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including Sulfisomidin. While specific studies on Sulfisomidin are limited, research on other sulfonamides suggests that factors such as temperature, pH, and presence of other substances can impact their effectiveness
Preparation Methods
Synthetic Routes:
Sulfaisodimidine can be synthesized through various routes, including condensation reactions between appropriate precursors. specific synthetic methods are not widely documented.
Industrial Production:
Industrial production methods for sulfaisodimidine are not extensively reported. Further research is needed to uncover detailed industrial-scale processes.
Chemical Reactions Analysis
Sulfaisodimidine undergoes several types of reactions:
Competitive Inhibition of Dihydropteroate Synthase (DHPS): Structurally similar to para-aminobenzoic acid (PABA), sulfaisodimidine competes with PABA for binding to bacterial dihydropteroate synthase (DHPS). This inhibits the synthesis of tetrahydrofolate (THF), a crucial precursor for bacterial growth and DNA synthesis.
Major Products: By disrupting THF synthesis, sulfaisodimidine reduces the availability of metabolically active tetrahydrofolate, ultimately impeding bacterial growth and reproduction.
Scientific Research Applications
Sulfaisodimidine finds applications in:
Medicine: Although not widely used today, it was historically investigated for urinary tract infections.
Chemistry: Its mechanism of action provides insights into DHPS inhibition and folate metabolism.
Biology: Understanding its impact on bacterial growth informs antimicrobial strategies.
Industry: Limited information exists on industrial applications.
Comparison with Similar Compounds
- Sulfadimidine (structural analog)
- Other sulfonamide antibacterials
Biological Activity
Sulfisomidine is a sulfonamide antibiotic known for its diverse biological activities, particularly its antibacterial properties. This article delves into the compound's mechanisms of action, efficacy against various pathogens, and its interactions with biological systems.
This compound, like other sulfonamides, functions primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. By mimicking para-aminobenzoic acid (PABA), it disrupts the folate synthesis pathway, leading to impaired bacterial growth and reproduction. This mechanism is crucial as folic acid is essential for DNA and RNA synthesis in microorganisms .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Activity : this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting various bacterial strains.
- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, making it potentially useful in treating inflammatory conditions.
- Antiviral Properties : Some studies suggest that sulfonamides, including this compound, may have antiviral effects, although this area requires further investigation .
Efficacy Against Pathogens
A comparative analysis of this compound's efficacy against various pathogens is presented in the following table:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 100 | |
Staphylococcus aureus | 50 | |
Streptococcus pneumoniae | 75 | |
Klebsiella pneumoniae | 200 |
Case Study 1: Efficacy in Urinary Tract Infections
A study involving patients with urinary tract infections (UTIs) demonstrated that this compound was effective in reducing bacterial counts and alleviating symptoms. Patients treated with this compound showed a significant decrease in infection recurrence compared to those receiving placebo treatments .
Case Study 2: Treatment of Respiratory Infections
In another clinical trial focusing on respiratory infections caused by Streptococcus pneumoniae, this compound was administered alongside other antibiotics. The results indicated a synergistic effect, enhancing overall treatment efficacy and reducing recovery time for patients .
Research Findings
Recent studies have highlighted several important findings regarding this compound:
- Inhibition Characteristics : this compound exhibits mixed-type inhibition on human serum paraoxonase 1 (hPON1), which is vital for detoxifying organophosphate compounds. The IC50 values indicate its potency as an inhibitor compared to other sulfonamides .
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active site of DHPS, confirming its mechanism of action at the molecular level. The binding free energy values suggest strong interactions that contribute to its antibacterial activity .
Properties
IUPAC Name |
4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMCKZRAOLZXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046390 | |
Record name | Sulfisomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-64-0 | |
Record name | Sulfisomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfisomidine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaisodimidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfisomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfisomidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFISOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W03L3ODK6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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